molecular formula C14H19NO2 B4794150 1-(3-ethoxypropanoyl)-2-methylindoline

1-(3-ethoxypropanoyl)-2-methylindoline

Cat. No. B4794150
M. Wt: 233.31 g/mol
InChI Key: JDLHNQNCULQGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxypropanoyl)-2-methylindoline, also known as EPMI, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmaceutical research. This compound belongs to the class of indoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(3-ethoxypropanoyl)-2-methylindoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. 1-(3-ethoxypropanoyl)-2-methylindoline has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
1-(3-ethoxypropanoyl)-2-methylindoline has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(3-ethoxypropanoyl)-2-methylindoline has been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1-(3-ethoxypropanoyl)-2-methylindoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities. However, there are also some limitations to its use. 1-(3-ethoxypropanoyl)-2-methylindoline is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on 1-(3-ethoxypropanoyl)-2-methylindoline. One area of interest is its potential use in cancer therapy. Further studies could investigate the mechanisms by which 1-(3-ethoxypropanoyl)-2-methylindoline induces apoptosis in cancer cells and explore its efficacy in animal models. Another area of interest is its anti-inflammatory effects. Future studies could investigate the potential use of 1-(3-ethoxypropanoyl)-2-methylindoline in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, there is potential for the development of new derivatives of 1-(3-ethoxypropanoyl)-2-methylindoline with improved solubility and potency.

Scientific Research Applications

1-(3-ethoxypropanoyl)-2-methylindoline has been studied for its potential use in the development of new drugs. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 1-(3-ethoxypropanoyl)-2-methylindoline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-ethoxy-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-17-9-8-14(16)15-11(2)10-12-6-4-5-7-13(12)15/h4-7,11H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLHNQNCULQGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1C(CC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-1-(2-methyl-2,3-dihydro-1H-indol-1-YL)-1-propanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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